molecular formula C13H14O2 B045504 2-(7-Methoxy-1-naphthyl)ethanol CAS No. 99416-99-6

2-(7-Methoxy-1-naphthyl)ethanol

Cat. No.: B045504
CAS No.: 99416-99-6
M. Wt: 202.25 g/mol
InChI Key: VDIFLYQCJAFOLQ-UHFFFAOYSA-N
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Description

2-(7-Methoxy-1-naphthyl)ethanol is an organic compound that belongs to the class of naphthyl alcohols It is characterized by a naphthalene ring substituted with a methoxy group at the 7-position and an ethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-1-naphthyl)ethanol can be achieved through several methods. One common approach involves the alkylation of 7-methoxy-1-naphthol with ethylene oxide under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, resulting in the formation of the desired product.

Another method involves the reduction of 2-(7-methoxy-1-naphthyl)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to an alcohol group, yielding this compound.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-1-naphthyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, demethylation can be achieved using boron tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Boron tribromide (BBr₃)

Major Products Formed

    Oxidation: 2-(7-Methoxy-1-naphthyl)acetaldehyde, 2-(7-Methoxy-1-naphthyl)acetic acid

    Reduction: 2-(7-Methoxy-1-naphthyl)ethane

    Substitution: Various substituted naphthyl derivatives depending on the substituent introduced

Scientific Research Applications

2-(7-Methoxy-1-naphthyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of novel compounds.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-1-naphthyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s structure allows it to interact with various biological receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

2-(7-Methoxy-1-naphthyl)ethanol can be compared with other similar compounds such as:

    2-Methoxynaphthalene: Lacks the ethanol group, making it less polar and potentially less reactive in certain chemical reactions.

    7-Methoxy-1-naphthol: Contains a hydroxyl group instead of an ethanol group, which may affect its solubility and reactivity.

    2-(1-Naphthyl)ethanol: Similar structure but without the methoxy group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its combination of a methoxy group and an ethanol group on the naphthalene ring, providing a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIFLYQCJAFOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CCO)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.34 g of lithium aluminum hydride are placed in a 250-cm3 flask, and ether is added gently with stirring. Using a dropping funnel, 5 g of methyl (7-methoxy-1-naphthyl)acetate previously dissolved in 50 cm3 of ether are added slowly. The reaction medium is left stirring for 30 minutes. It is poured very slowly into a mixture of water and ice so as to hydrolyze the excess unreacted hydride. The reaction medium is filtered. The aqueous phase is extracted with 3 times 50 cm3 of ether, and the ether phases are dried over magnesium sulfate and evaporated. The white solid obtained is recrystallized.
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3.34 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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